Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a central 4-methyl-1,3-thiazole-5-carboxylate scaffold with a unique 2-amino substituent derived from a second thiazole ring (5-benzyl-2-methyl-1,3-thiazol-4-yl) connected via a carbonyl group. The ethyl carboxylate enhances solubility, while the benzyl and methyl groups confer lipophilicity and steric bulk. Such bifunctional thiazole-thiazole architectures are rare in literature, distinguishing it from simpler thiazole derivatives .
Properties
Molecular Formula |
C19H19N3O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H19N3O3S2/c1-4-25-18(24)16-11(2)20-19(27-16)22-17(23)15-14(26-12(3)21-15)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,20,22,23) |
InChI Key |
YSPWTBQRRMXKQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=N2)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-efficiency. These methods may include the use of automated reactors and continuous flow systems to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole rings in the compound can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Diversity at Position 2
The target compound’s 2-amino group is linked to a substituted thiazole, contrasting with analogs bearing aryl, heteroaryl, or peptide-based substituents:
Substituent Effects at Position 4
The 4-methyl group in the target compound contrasts with analogs featuring phenyl or trifluoromethyl groups:
Key Insight : The 4-methyl group in the target compound balances lipophilicity and steric hindrance, avoiding extreme electronic effects seen in CF3 or phenyl analogs .
Physicochemical Properties
Note: The target compound’s higher molecular weight and balanced logP suggest intermediate membrane permeability compared to polar (guanidino) or lipophilic (phenyl) analogs.
Biological Activity
Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of thiazole with various acylating agents. For this specific compound, the synthesis may follow a multi-step process involving the formation of the thiazole ring followed by the introduction of the ethyl ester and benzyl moieties. Certain methods have been reported to enhance yields and purity, making it essential to optimize conditions for effective synthesis.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole derivatives can inhibit the growth of various pathogens, including resistant strains of bacteria and fungi .
Antiprotozoal Activity
The compound has demonstrated potent antiprotozoal activity. In vitro studies have reported IC50 values indicating effectiveness against protozoan infections such as Chagas disease and leishmaniasis. For example, some thiazole derivatives have shown IC50 values as low as 0.37 µM against Trypanosoma cruzi, outperforming standard treatments like benznidazole .
Antitumor Activity
Research has highlighted the potential of this compound in cancer therapy. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, studies have shown IC50 values ranging from 3.15 µM to 8.17 µM against colon carcinoma cell lines, indicating promising anticancer properties compared to established chemotherapeutics like 5-fluorouracil .
The mechanism by which thiazole derivatives exert their biological effects often involves interactions with specific cellular targets. For instance:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through modulation of the Bcl-2 family proteins.
- Enzyme Inhibition : Some derivatives have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in T lymphocytes .
Summary Table of Biological Activities
| Activity Type | IC50 Values | Reference |
|---|---|---|
| Antimicrobial | Varies by strain | |
| Antiprotozoal | 0.37 µM (T. cruzi) | |
| Antitumor | 3.15 - 8.17 µM |
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Chagas Disease Treatment : A study highlighted a derivative with an IC50 value significantly lower than standard treatments, suggesting a viable alternative.
- Cancer Therapy : Clinical trials are ongoing to evaluate the safety and efficacy of thiazole-based compounds in patients with various cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
